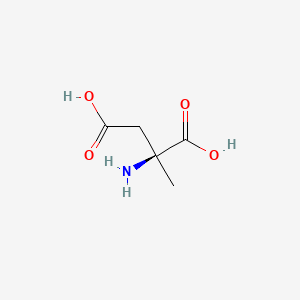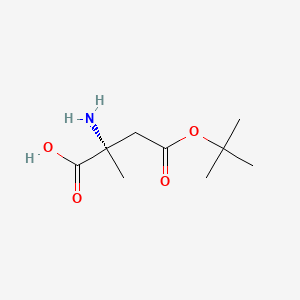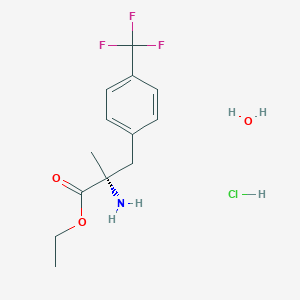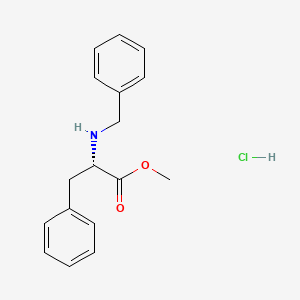
Bzl-phe-ome hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-L-phenylalanine methyl ester hydrochloride, commonly referred to as Bzl-phe-ome hcl, is a chemical compound with the molecular formula C17H19NO2.ClH and a molecular weight of 305.8 g/mol . It is a white crystalline powder that is often used in peptide synthesis and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-L-phenylalanine methyl ester hydrochloride can be synthesized through solution-phase peptide synthesis. This method involves the coupling of protected amino acids in solution, followed by deprotection and purification steps . The synthesis typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of Benzyl-L-phenylalanine methyl ester hydrochloride often involves large-scale peptide synthesis techniques. These methods may include both solution-phase and solid-phase peptide synthesis, depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl-L-phenylalanine methyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Benzyl-L-phenylalanine methyl ester hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
Scientific Research Applications
Benzyl-L-phenylalanine methyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving protein and peptide interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is employed in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Benzyl-L-phenylalanine methyl ester hydrochloride involves its role as a precursor in peptide synthesis. The compound participates in the formation of peptide bonds through nucleophilic attack on activated carboxyl groups. This process is facilitated by the presence of protecting groups and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl-L-phenylalanine methyl ester hydrochloride include:
- Benzyl-L-alanine methyl ester hydrochloride
- Benzyl-L-tyrosine methyl ester hydrochloride
- Benzyl-L-tryptophan methyl ester hydrochloride
Uniqueness
Benzyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific structure and functional groups, which make it particularly useful in peptide synthesis. Its benzyl and phenylalanine moieties provide distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZZMDPUTVSOH-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
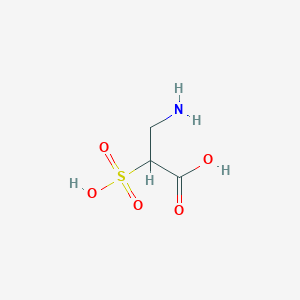
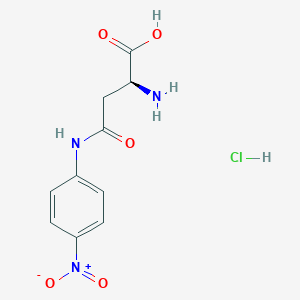
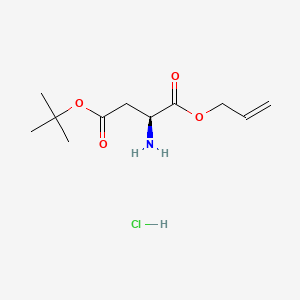
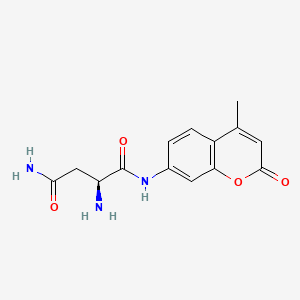
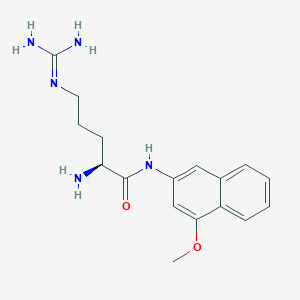
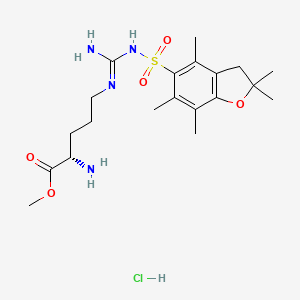
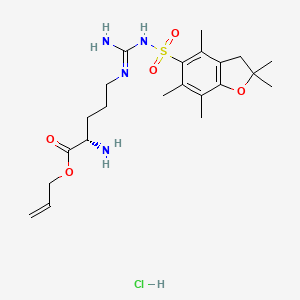
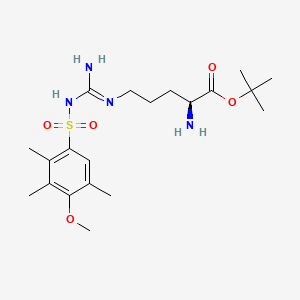
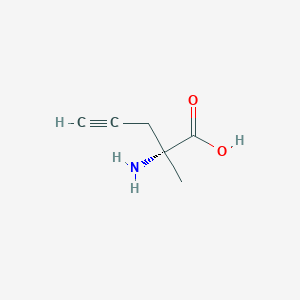
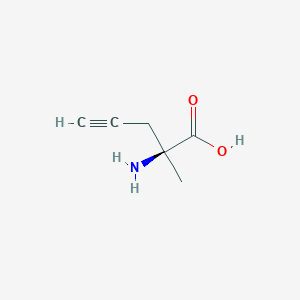
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
